

Commercial Availability and Technical Guide for 1-Boc-4-methylpiperazine

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Compound of Interest

Compound Name: *1-Boc-4-methylpiperazine*

Cat. No.: *B023269*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-methylpiperazine, also known as tert-butyl 4-methylpiperazine-1-carboxylate, is a key building block in modern organic synthesis and medicinal chemistry. Its piperazine core is a prevalent scaffold in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of **1-Boc-4-methylpiperazine**, along with detailed experimental protocols for its use and deprotection.

Commercial Availability

1-Boc-4-methylpiperazine is readily available from a variety of chemical suppliers. The purity and price can vary between vendors, and it is typically sold in quantities ranging from grams to kilograms. Below is a summary of representative commercial sources and their offerings.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	1-Boc-4-methylpiperazine	53788-49-1	≥97%	1g, 5g, 25g
MolPort	tert-butyl 4-methylpiperazine-1-carboxylate	53788-49-1	>97%	1g, 5g, 10g, 25g
Chem-Impex	1-Boc-4-methylpiperazine	53788-49-1	≥97%	250mg, 1g, 5g
Shanghai Macklin Biochemical Co., Ltd.	tert-Butyl 4-methylpiperazine-1-carboxylate	53788-49-1	Not Specified	Inquire
ChemicalBook	1-Boc-4-methylpiperazine	53788-49-1	98%	25g, 100g

Note: Pricing is subject to change and may vary based on quantity and supplier. It is recommended to request a quote directly from the suppliers for the most current information.

Physicochemical Properties

Property	Value
Molecular Formula	C10H20N2O2
Molecular Weight	200.28 g/mol
Appearance	Colorless to yellow liquid or solid[1]
Melting Point	43-47 °C
Boiling Point	254.8 °C at 760 mmHg[2]
Density	~1.023 g/cm³
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3]
Storage	Store at 2-8°C[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving **1-Boc-4-methylpiperazine**.

Synthesis of 1-Boc-4-methylpiperazine

This protocol describes a common method for the synthesis of **1-Boc-4-methylpiperazine** from 1-methylpiperazine and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

- 1-Methylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 1-methylpiperazine (1.0 equivalent) in dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in DCM to the stirred solution of 1-methylpiperazine.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **1-Boc-4-methylpiperazine**.

Deprotection of 1-Boc-4-methylpiperazine (Acidic Conditions)

This protocol outlines the removal of the Boc protecting group to yield 1-methylpiperazine, typically as a salt.

Method A: Using Trifluoroacetic Acid (TFA)

Materials:

- **1-Boc-4-methylpiperazine**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **1-Boc-4-methylpiperazine** (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.^[4]
- Cool the solution to 0 °C.
- Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.^[4]
- Remove the ice bath and allow the reaction to warm to room temperature.^[4]
- Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.^[4]
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.^[4]
- To obtain the free base, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.^[4]
- Extract the aqueous layer with DCM (3 times).^[4]
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.^[4]
- Filter and concentrate under reduced pressure to yield 1-methylpiperazine.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

Materials:

- **1-Boc-4-methylpiperazine**
- 4M HCl in 1,4-dioxane solution
- Methanol (optional, as a co-solvent)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the **1-Boc-4-methylpiperazine** (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[\[4\]](#)
- Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
[\[4\]](#)
- Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[\[4\]](#)
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.[\[4\]](#)
- To obtain the free base, suspend the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[\[4\]](#)
- Separate the organic layer, and extract the aqueous layer with DCM.[\[4\]](#)

- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methylpiperazine.[4]

N-Alkylation of 1-Boc-4-methylpiperazine (Illustrative Example)

This protocol provides a general procedure for the alkylation of the unprotected nitrogen of a Boc-protected piperazine derivative, which can be adapted for **1-Boc-4-methylpiperazine**.

Materials:

- 1-Boc-piperazine (as a starting point for the general reaction)
- Alkyl halide (e.g., Benzyl bromide)
- Potassium carbonate (K₂CO₃) or another suitable base
- Acetonitrile (ACN) or Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

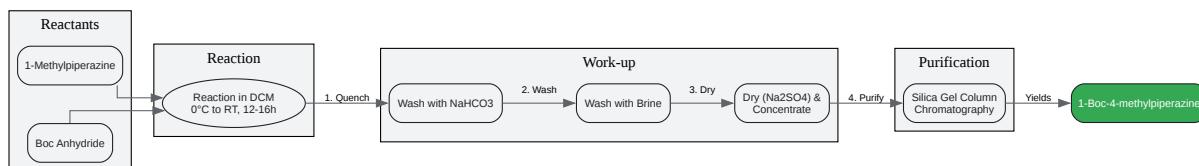
Procedure:

- To a solution of 1-Boc-piperazine (1.0 equivalent) in acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 equivalents).
- Add the alkyl halide (e.g., benzyl bromide) (1.1 equivalents) to the mixture.
- Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-16 hours.
- Monitor the reaction by TLC.

- After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to give the crude product.
- Purify by silica gel column chromatography if necessary.

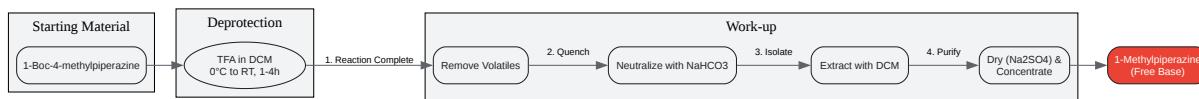
Visualizations

The following diagrams illustrate the experimental workflows described above.



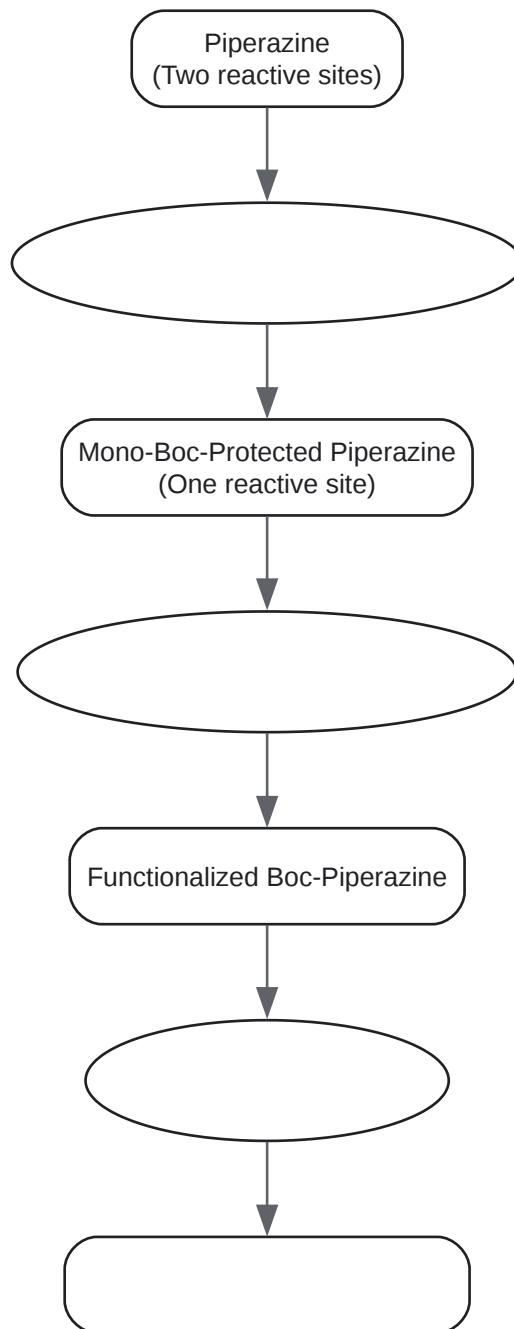
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Caption: Synthetic workflow for **1-Boc-4-methylpiperazine**.



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Caption: Boc deprotection workflow using TFA.



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